Product packaging for 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde(Cat. No.:)

4H-Thieno[3,2-b]pyrrole-6-carbaldehyde

Cat. No.: B12991871
M. Wt: 151.19 g/mol
InChI Key: KXJPYJFIAWPBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4H-Thieno[3,2-b]pyrrole-6-carbaldehyde is a high-purity heterocyclic organic compound that serves as a versatile and valuable building block in scientific research. This fused bicyclic system consists of a thiophene ring fused to a pyrrole ring, and the aldehyde functional group at the 6-position provides a reactive handle for further chemical derivatization, making it a key intermediate in the synthesis of more complex molecular architectures. As part of the thieno[3,2-b]pyrrole family, this scaffold is of significant interest in medicinal chemistry . Related thieno[3,2-b]pyrrole-5-carboxamides have demonstrated potent and selective activity against the parasite Giardia duodenalis , with some derivatives showing nanomolar, cytocidal efficacy and selectivity over human cells, presenting a promising potential for new anti-parasitic agents . Furthermore, the fused-ring system of thienopyrroles is a subject of investigation for the development of organic semiconductors and other functional materials, as they can act as building blocks for heteroacenes with attractive electronic properties . The aldehyde group is particularly useful for constructing these systems via condensation reactions and metal-catalyzed cross-couplings. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B12991871 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

4H-thieno[3,2-b]pyrrole-6-carbaldehyde

InChI

InChI=1S/C7H5NOS/c9-4-5-3-8-6-1-2-10-7(5)6/h1-4,8H

InChI Key

KXJPYJFIAWPBLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC=C2C=O

Origin of Product

United States

Synthetic Methodologies for 4h Thieno 3,2 B Pyrrole 6 Carbaldehyde and Its Core Structure

Strategies for Constructing the 4H-Thieno[3,2-b]pyrrole Ring System

The formation of the fused thieno[3,2-b]pyrrole core can be achieved through several strategic approaches, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

Hemetsberger–Knittel Synthesis and its Analogues

The Hemetsberger–Knittel synthesis is a powerful method for constructing pyrrole (B145914) rings fused to aromatic and heteroaromatic systems. The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which proceeds through a nitrene intermediate to yield an indole-2-carboxylic ester. researchgate.net This methodology has been successfully extended to the synthesis of thieno[3,2-b]pyrroles.

The general approach involves the condensation of a thiophene-2-carbaldehyde (B41791) with ethyl 2-azidoacetate in the presence of a base like sodium ethoxide. The resulting 2-azido-3-(thiophen-2-yl)acrylate is then heated in a high-boiling solvent such as xylene, leading to intramolecular cyclization and the formation of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate core in good yields. nih.gov This method is particularly versatile, allowing for the use of various substituted thiophene-2-carbaldehydes to generate a library of thienopyrrole derivatives. nih.gov The synthetic protocol following the Hemetsberger–Knittel approach can be summarized in three main steps: nucleophilic substitution, Knoevenagel condensation, and thermolysis-promoted intramolecular cyclocondensation. researchgate.net

ReactantsConditionsProductYieldReference
Thiophene-2-carbaldehydes, Ethyl 2-azidoacetate1. Sodium ethoxide, 0 °C; 2. Reflux in o-xylene (B151617)Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylatesGood nih.gov
Appropriate aldehyde, Ethyl azidoacetate1. Condensation; 2. Thermal cyclisation in xyleneFuro-, thieno-, and 4-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylates85-97% mdpi.com

Fiesselmann Reaction-Based Approaches for Thienopyrrole Precursors

The Fiesselmann thiophene (B33073) synthesis is a fundamental reaction in organic chemistry for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This reaction typically involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.org While not a direct route to the thienopyrrole system, the Fiesselmann reaction is crucial for synthesizing highly functionalized thiophene precursors, which can then be further elaborated to form the desired fused ring system.

A variation of this reaction utilizes a cyclic β-ketoester and thioglycolic acid. wikipedia.org The resulting substituted thiophenes, often bearing ester and hydroxyl or amino functionalities, are versatile intermediates that can undergo subsequent cyclization reactions to form the pyrrole ring of the thieno[3,2-b]pyrrole core. researchgate.net

Intramolecular Cyclization Reactions in Thienopyrrole Formation

Intramolecular cyclization is a key step in many synthetic routes to 4H-thieno[3,2-b]pyrrole. One notable example involves the decomposition of azidothiophenes. Photolysis of these compounds can lead to the formation of thieno[3,2-b]pyrroles. researchgate.net Another approach involves the intramolecular 1,3-dipolar cycloaddition of an azide (B81097) group onto a neighboring unsaturated moiety, followed by a cycloreversion to yield the pyrrole ring. researchgate.net

Furthermore, intramolecular cascade reactions, such as desulfonylative/dehydrogenative cyclization, have been developed for the synthesis of functionalized pyrroles and other heterocycles under mild, metal-free conditions, offering an alternative pathway to these fused systems. nih.gov

Decarboxylation Methods for Obtaining Thienopyrrole Cores

Often, the synthesis of the 4H-thieno[3,2-b]pyrrole core results in a carboxylate group at the 5-position, a remnant of the cyclization strategy (e.g., from the Hemetsberger-Knittel synthesis). To obtain the unsubstituted thienopyrrole core, a decarboxylation step is necessary. This is typically achieved by saponification of the ester to the corresponding carboxylic acid, followed by heating, sometimes in the presence of a catalyst, to expel carbon dioxide. This process yields the parent 4H-thieno[3,2-b]pyrrole.

Synthesis of Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) as a Fused Analogue

PrecursorReagentsCatalystProductReference
3,3′-dibromo-2,2′-bithiophenePrimary aminePalladiumN-substituted DTP thieme-connect.com
3,3′-dibromo-2,2′-bithiophene4-hexylbenzamideCopper(I) iodideN-(4-hexylbenzoyl) DTP nih.gov
H-DTPHeteroaromatic halidesCopper(I) iodide (microwave-assisted)N-heteroarylated DTPs thieme-connect.comthieme-connect.com

Directed Functionalization at the 6-Position: Elaboration to 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde

Once the 4H-thieno[3,2-b]pyrrole core is established, the introduction of a formyl group at the 6-position is required to yield the target compound. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles and thienopyrroles. organic-chemistry.orgijpcbs.com

The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org This electrophilic species then attacks the electron-rich 6-position of the thienopyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

In a reported synthesis, a substituted ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate was successfully formylated at the 6-position using the Vilsmeier-Haack reaction. nih.gov To obtain the final target, this compound, a synthetic sequence would first involve the formation of the 4H-thieno[3,2-b]pyrrole core, likely with a protecting group on the nitrogen if necessary, followed by the Vilsmeier-Haack formylation. If a carboxylate group is present at the 5-position from the initial ring synthesis, a final decarboxylation step would be required.

Starting MaterialReagentsReactionProductReference
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylatePOCl₃, DMFVilsmeier-Haack ReactionEthyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate nih.gov

Vilsmeier-Haack Formylation Strategies for Aldehyde Introduction

The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

For the synthesis of this compound and its derivatives, the Vilsmeier-Haack reaction proves to be a reliable strategy for introducing the aldehyde functionality. nih.gov The reaction proceeds through an electrophilic substitution mechanism where the electron-rich thienopyrrole core attacks the Vilsmeier reagent. chemtube3d.com The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the desired aldehyde. wikipedia.org

In a typical procedure, the starting ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is subjected to the Vilsmeier-Haack conditions to produce ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. nih.gov This method is noted for its efficiency and good yields in installing the formyl group onto the pyrrole ring of the thienopyrrole system. nih.gov

Positional Selectivity in Aldehyde Installation

The regioselectivity of electrophilic substitution reactions on the 4H-thieno[3,2-b]pyrrole nucleus is a critical aspect of its synthetic chemistry. Theoretical studies and experimental evidence indicate that the C2 and C6 positions are the most reactive sites for electrophilic attack.

In the context of the Vilsmeier-Haack formylation, research has shown a high degree of positional selectivity. When ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is used as the substrate, the formylation occurs exclusively at the 6-position of the pyrrole ring. nih.gov There have been no reports of formylation at other positions under these conditions, highlighting the directing effect of the existing substituent and the inherent reactivity of the pyrrole moiety within the fused system. nih.gov

Interestingly, if the 6-position is already occupied, as in the case of certain derivatives, a second Vilsmeier-Haack reaction can be directed to the 2-position of the thiophene ring, demonstrating the ability to functionalize both rings selectively. nih.gov

Advanced Derivatization and Scaffold Modifications of this compound and Related Intermediates

The presence of the aldehyde group, the pyrrole nitrogen, and other functionalities on the 4H-thieno[3,2-b]pyrrole scaffold allows for a wide range of derivatization reactions, leading to the synthesis of diverse molecular architectures.

Alkylation Reactions of the Thienopyrrole Nitrogen

The nitrogen atom of the pyrrole ring in the 4H-thieno[3,2-b]pyrrole system is amenable to alkylation, a key step in modifying the electronic and physical properties of the molecule. This reaction is often necessary before proceeding with other synthetic transformations. nih.gov

Alkylation is typically achieved by treating the thienopyrrole derivative with an alkylating agent, such as an alkyl iodide or bromide, in the presence of a base. nih.govresearchgate.net For instance, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with agents like methyl iodide, allyl bromide, propargyl bromide, and benzyl (B1604629) bromide has been successfully carried out using sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in dimethylformamide (DMF). nih.govresearchgate.net These N-substituted derivatives serve as important intermediates for further functionalization. researchgate.net

Starting MaterialAlkylating AgentBase/SolventProductReference
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylateAlkyl iodidesK₂CO₃/DMFEthyl 4-alkyl-4H-thieno[3,2-b]pyrrole-5-carboxylate nih.gov
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateMethyl iodideNaH/THFMethyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate researchgate.net
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateAllyl bromideNaH/THFMethyl 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylate researchgate.net
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateBenzyl bromideNaH/THFMethyl 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate researchgate.net

Site-Selective Nitration on the Thienopyrrole System

Nitration is a fundamental electrophilic aromatic substitution that introduces a nitro group, a versatile functional group that can be further transformed. The site-selectivity of nitration on the 4H-thieno[3,2-b]pyrrole system is highly dependent on the existing substituents.

When ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is nitrated, a mixture of products nitrated at the 2- and 6-positions is obtained. nih.gov However, a more controlled and site-selective nitration can be achieved. If the 6-position is first functionalized with an aldehyde group, subsequent nitration with copper(II) nitrate (B79036) in acetic anhydride (B1165640) is directed specifically to the 2-position of the thiophene ring. nih.gov This strategic approach allows for the precise installation of a nitro group at the desired location.

The resulting 2-nitro derivative can then undergo further transformations, such as reduction of the nitro group to an amine, which can be utilized for the construction of more complex heterocyclic systems. nih.gov

Formation of Schiff Bases and Related Condensation Products via the Carbaldehyde Moiety

The carbaldehyde group at the 6-position of this compound is a reactive handle for various condensation reactions, most notably the formation of Schiff bases (imines). These reactions involve the condensation of the aldehyde with primary amines.

While specific examples of Schiff base formation directly from this compound are not extensively detailed in the provided search results, the general reactivity of aldehydes in forming such condensation products is a fundamental concept in organic chemistry. For instance, thiophene-2-carbaldehyde is known to undergo condensation with various amines. researchgate.net This suggests that this compound would readily react with primary amines to form the corresponding Schiff bases.

Furthermore, the aldehyde can participate in condensation reactions with other nucleophiles. For example, the reaction of formylated furo[2,3-b]pyrroles with unsymmetrical dimethylhydrazine leads to the formation of N,N-dimethylhydrazones. mdpi.com

Transformations of Carboxylate Precursors to Reactive Functionalities

The carboxylate group, often present in the starting materials for the synthesis of this compound, can be transformed into a variety of other reactive functionalities. nih.govbohrium.com These transformations significantly expand the synthetic utility of the thienopyrrole scaffold.

For instance, alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can be hydrolyzed to the corresponding carboxylic acids. researchgate.net These acids can then be converted to acyl chlorides, which are highly reactive intermediates for the synthesis of amides. researchgate.net Alternatively, the esters can be reacted with hydrazine (B178648) to form hydrazides. researchgate.net These hydrazides are precursors for the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

Another important transformation is the reduction of the carboxylate group. For example, N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can be reduced with lithium aluminum hydride (LiAlH₄) to afford the corresponding (4H-thieno[3,2-b]pyrrol-5-yl)methanols. bohrium.com These alcohols can then be used in further condensation reactions. bohrium.com

PrecursorReagent(s)ProductSubsequent ReactionsReference
Alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylateLiOH or other bases4H-Thieno[3,2-b]pyrrole-5-carboxylic acidAmide formation via acyl chloride researchgate.net
Alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylateHydrazine4H-Thieno[3,2-b]pyrrole-5-carbohydrazideSynthesis of oxadiazoles (B1248032) and triazoles researchgate.net
N-Substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateLiAlH₄N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanolCondensation with pyrrole bohrium.com

Amide Bond Formations and Carboxamide Derivatives

The formation of amide bonds from a 4H-thieno[3,2-b]pyrrole core is a key synthetic step for creating diverse derivatives, particularly for biological screening. The process often starts from alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, where the ester group is converted into a more reactive functionality to facilitate amide bond formation. rsc.orgnih.gov This transformation is a crucial part of building combinatorial libraries of these heterocyclic compounds. rsc.orgnih.gov

One common precursor is the corresponding carbohydrazide. For instance, 4H-thieno[3,2-b]pyrrole-5-carbohydrazides can be acylated with reagents like chloroacetyl chloride or dichloroacetyl chloride to yield mixed bis-acylhydrazines, which are amide-like structures. Another approach involves the reaction of 2-pyrrolyl trichloromethyl ketone with ammonia (B1221849) or aliphatic amines to produce amides in high yields. mdpi.com This method offers a versatile route to various pyrrole-2-carboxamide derivatives without the need for sensitive organometallic reagents. mdpi.com

The significance of the thienopyrrole carboxamide moiety is highlighted by its identification as a promising scaffold for enzyme inhibitors. A high-throughput screening campaign identified the N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide series as a potent reversible inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A), an important target in cancer therapy.

Table 1: Research Findings on N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Compound/SeriesTarget EnzymeKey Findings
N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamideKDM1A/CoRESTIdentified as a potent and reversible inhibitor through a high-throughput screening campaign.
Compound 19 (a specific analog)KDM1A/CoRESTIC50 = 2.9µM; X-ray crystal structure in complex with the enzyme was obtained.

This table summarizes findings related to a specific carboxamide derivative of the 4H-thieno[3,2-b]pyrrole scaffold.

Oligomerization and Polymerization Strategies for Thienopyrrole Scaffolds

The thieno[3,2-b]pyrrole scaffold serves as a valuable building block for the synthesis of novel polymers with applications in materials science, particularly in organic electronics. rsc.org These systems, characterized by linearly fused rings, impart planarity and rigidity to the polymer chain, which can enhance intermolecular π-stacking and improve electronic properties. rsc.org

One strategy involves the oxidative polymerization of thieno[3,2-b]pyrrole derivatives. rsc.org For example, methylene-separated bis(thieno[3,2-b]pyrroles) and thieno[3,2-b]pyrrolopyrroles have been shown to react with N-bromosuccinimide (NBS) or bromine (Br₂) to form polymeric materials. rsc.orgrsc.orgbohrium.com These resulting polymers are typically insoluble in organic solvents and have been investigated as potential cathode materials in potassium-ion batteries. rsc.orgrsc.orgbohrium.com

Another major approach is the incorporation of the thieno[3,2-b]pyrrole unit into copolymers. acs.org This is often done to fine-tune the electronic properties of known high-performance polymers. acs.org For instance, the thieno[3,2-b]thiophene (B52689) unit in high-mobility diketopyrrolopyrrole-based copolymers has been replaced with the isoelectronic thieno[3,2-b]pyrrole moiety. acs.org This substitution is advantageous because the thieno[3,2-b]pyrrole unit can be easily modified through N-alkylation reactions. acs.org The resulting copolymer demonstrated promising performance in p-channel field-effect transistors, achieving an average hole mobility of 0.12 cm² V⁻¹ s⁻¹. acs.org

Table 2: Polymerization Strategies for Thienopyrrole Scaffolds

Monomer/PrecursorPolymerization MethodReagent(s)Resulting Material/Application
Methylene-separated bis(thieno[3,2-b]pyrroles)Oxidative PolymerizationNBS or Br₂Insoluble polymeric materials for potential use in potassium-ion batteries. rsc.orgrsc.orgbohrium.com
Thieno[3,2-b]pyrrole (as a comonomer with diketopyrrolopyrrole)CopolymerizationNot specifiedSemiconducting copolymer for organic field-effect transistors (OFETs). acs.org
4H-dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its N-functionalized analoguesElectropolymerizationNot specifiedElectropolymers with tunable frontier molecular orbital energy levels. rsc.org

This table outlines different strategies for creating polymers based on the thienopyrrole core structure.

Combinatorial and Parallel Synthesis Approaches for Libraries of 4H-Thieno[3,2-b]pyrrole Derivatives

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of compounds for screening purposes. The 4H-thieno[3,2-b]pyrrole scaffold is well-suited for these approaches, allowing for the efficient creation of diverse derivatives. nih.gov

A key methodology involves the use of parallel solution-phase synthesis to produce novel heterocyclic combinatorial libraries containing the 4H-thieno[3,2-b]pyrrole moiety. nih.gov This process utilizes simple manual techniques for parallel reactions coupled with straightforward purification procedures to yield final products of high purity. nih.gov

The synthesis generally begins with an initial alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. nih.gov This starting material is then subjected to a series of transformations to introduce diversity at various points on the scaffold. nih.gov

Table 3: Key Steps in Parallel Synthesis of 4H-Thieno[3,2-b]pyrrole Libraries

StepDescriptionPurpose
1. Alkylation Reaction of the pyrrole nitrogen with various alkylating agents.Introduces diversity at the N-4 position of the thienopyrrole core. nih.gov
2. Functional Group Transformation Conversion of the carboxylate group into other reactive functionalities (e.g., acid chloride, hydrazide).Prepares the scaffold for subsequent coupling reactions. nih.gov
3. Reaction with Electrophiles The transformed functional group is reacted with a variety of electrophilic species.Creates diverse side chains, including the formation of amide bonds. nih.gov
4. Intramolecular Cyclization Subsequent cyclization reactions to form more complex fused heterocyclic systems.Expands the structural diversity of the library (e.g., forming thieno[2',3':4,5]pyrrolo[1,2-d] rsc.orgacs.orgacs.orgtriazines). nih.gov

This table summarizes the core steps used in the parallel synthesis of compound libraries based on the 4H-thieno[3,2-b]pyrrole scaffold, as described in the literature. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4h Thieno 3,2 B Pyrrole 6 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde, both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons on the pyrrole (B145914) and thiophene (B33073) rings, and the N-H proton of the pyrrole moiety. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the heterocyclic rings will appear in the aromatic region (δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen and sulfur heteroatoms and the aldehyde substituent. The N-H proton of the pyrrole ring is expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, typically found in the range of δ 180-195 ppm. The carbon atoms of the thieno[3,2-b]pyrrole core will resonate in the aromatic region, with their chemical shifts influenced by the heteroatoms and the electron-withdrawing aldehyde group.

¹H NMR Data
Proton Expected Chemical Shift (δ, ppm)
Aldehydic H (CHO)9.5 - 10.5 (s)
Aromatic H's6.0 - 8.0 (m)
N-HVariable, broad singlet
¹³C NMR Data
Carbon Expected Chemical Shift (δ, ppm)
C=O (Aldehyde)180 - 195
Aromatic C's110 - 150

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

High-Resolution Mass Spectrometry Techniques (LCMS, HRMS, MALDI-TOF)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₇H₅NOS), the calculated exact mass is 167.0092 g/mol . HRMS analysis, often coupled with liquid chromatography (LCMS), would be expected to show a molecular ion peak [M+H]⁺ at m/z 168.0165, confirming the molecular formula.

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry could also be employed, particularly for analyzing any potential oligomeric or polymeric materials derived from this monomeric unit. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as CO, CHO, and HCN.

Mass Spectrometry Data
Technique Expected Observation
Molecular Formula C₇H₅NOS
Calculated Exact Mass 167.0092
HRMS (LCMS) [M+H]⁺ m/z 168.0165

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The presence of the N-H group in the pyrrole ring would be indicated by a stretching vibration in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-S stretching vibrations of the thiophene ring typically appear in the fingerprint region.

Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch>3000
C=O Stretch (Aldehyde)1680 - 1700
C=C Stretch (Aromatic)1400 - 1600
C-S StretchFingerprint Region

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to determine its optical properties. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions. The conjugated π-system of the thienopyrrole core, extended by the carbonyl group of the aldehyde, will give rise to strong π-π* transitions, likely in the range of 250-400 nm. A weaker n-π* transition associated with the lone pair of electrons on the oxygen atom of the carbonyl group may also be observed at a longer wavelength. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity.

UV-Vis Spectroscopy Data
Transition Expected λmax (nm)
π-π250 - 400
n-π>400

Note: The exact λmax values would be determined from the experimental spectrum.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. For this compound, with the molecular formula C₇H₅NOS, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these calculated percentages, typically within a ±0.4% margin, to verify the purity and empirical formula of the synthesized compound. nih.gov

Elemental Analysis Data
Element Calculated (%)
Carbon (C)50.28
Hydrogen (H)3.01
Nitrogen (N)8.38
Sulfur (S)19.18

Theoretical and Computational Investigations of 4h Thieno 3,2 B Pyrrole 6 Carbaldehyde and Its Analogues

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For thieno[3,2-b]pyrrole systems, DFT calculations are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the degree of planarity and conjugation within the molecule, which in turn influences its electronic properties.

Studies on analogues of 4H-thieno[3,2-b]pyrrole demonstrate that the fused ring system is nearly planar. researchgate.net For instance, DFT calculations on related donor-acceptor molecules based on a thienopyrrole core show that the dihedral angles between the constituent rings are typically very small, often close to zero, indicating a high degree of planarity. acs.orgnih.gov This planarity facilitates π-electron delocalization across the molecular backbone, which is a key factor for applications in organic electronics. acs.org

Table 1: Selected DFT-Calculated Geometrical Parameters for a Reference Thieno[3,4-c]pyrrole-dione Based Molecule

ParameterValueSignificance
Dihedral Angle (Φ1)0.007°Indicates high degree of planarity on one side of the molecule. acs.orgnih.gov
Dihedral Angle (Φ2)0.006°Indicates high degree of planarity on the opposite side of the molecule. acs.orgnih.gov
Bond Length (Donor-Acceptor)1.41 - 1.43 ÅIntermediate between single and double bonds, confirming π-conjugation. acs.org

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Levels and Band Gaps

Frontier Molecular Orbital (FMO) theory is critical for understanding the electronic and optical properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO band gap (E_g), a crucial parameter for predicting a material's stability and its potential use in optoelectronic devices. acs.orgresearchgate.net

For thieno[3,2-b]pyrrole derivatives, theoretical calculations show that the electron density of the HOMO is typically distributed along the entire conjugated backbone, while the LUMO is often localized on the acceptor portion of the molecule. nih.gov This spatial separation is desirable for applications in organic solar cells, as it facilitates charge separation upon photoexcitation. acs.org Computational studies on A₂–D–A₁–D–A₂ type molecules incorporating a thieno[3,4-c]pyrrole-4,6-dione (B1257111) core have shown that modifying terminal acceptor groups can effectively tune the HOMO and LUMO energy levels. acs.orgnih.gov Introducing strong electron-withdrawing groups can lower both HOMO and LUMO energies, leading to a reduction in the band gap and a shift in the absorption spectrum to longer wavelengths (a bathochromic shift). acs.orgnih.gov

Table 2: Calculated FMO Energies and Band Gaps for a Reference (RW) and Designed Thienopyrrole-based Molecules (W1-W7)

MoleculeE_HOMO (eV)E_LUMO (eV)Band Gap (E_g) (eV)
Reference (RW)-5.86-3.632.23
W1-5.58-3.631.95
W2-5.70-3.492.21
W3-5.95-3.832.12
W4-5.75-3.552.20
W5-5.79-3.582.21
W6-5.66-3.452.21
W7-5.62-3.402.22

Data adapted from a study on thieno[3,4-c]pyrrole-dione core-based molecules. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For thieno[3,2-b]pyrrole derivatives, MD simulations provide valuable insights into their conformational flexibility and how they interact with their environment, such as a protein binding site or other molecules in a material.

In the context of drug design, MD simulations have been performed on thieno[3,2-b]pyrrole derivatives targeting enzymes like lysine-specific demethylase 1 (LSD1), which is implicated in cancer. nih.gov These simulations, often running for nanoseconds, explore the stability of the ligand-protein complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govrsc.org By analyzing the trajectory of the simulation, researchers can understand the dynamic behavior of the inhibitor within the active site and confirm the binding modes predicted by molecular docking. nih.gov

Computational Design and Predictive Modeling for Derived Materials and Bioactive Compounds

The 4H-thieno[3,2-b]pyrrole scaffold serves as a versatile building block for the computational design of new molecules with tailored properties. nih.gov By systematically modifying the core structure with different functional groups, researchers can predictively model derivatives for specific applications, ranging from organic electronics to medicinal chemistry. acs.orgnih.gov

In materials science, computational design focuses on tuning the optoelectronic properties. For example, by using a thienopyrrole derivative as a reference structure, new molecules for organic solar cells have been designed in silico by modifying terminal acceptor units. acs.orgnih.gov DFT and time-dependent DFT (TD-DFT) calculations are then used to predict key parameters like the HOMO-LUMO gap, absorption spectra (λ_max), and open-circuit voltage (V_oc) of the newly designed compounds, allowing for the screening of promising candidates before undertaking their synthesis. acs.org

In medicinal chemistry, computational modeling is used to design more potent and selective enzyme inhibitors. Starting from a known thieno[3,2-b]pyrrole inhibitor, new analogues can be designed, and their activity is predicted using established models, guiding the synthesis of compounds with improved therapeutic potential. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques primarily used in drug discovery to understand the link between a molecule's chemical structure and its biological activity.

3D-QSAR studies have been successfully applied to series of thieno[3,2-b]pyrrole derivatives developed as LSD1 inhibitors. nih.govrsc.org In these studies, a set of known inhibitors with varying activities is aligned, and statistical models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are generated. These models produce 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications. rsc.org For a set of 43 thieno[3,2-b]pyrrole inhibitors, a statistically significant 3D-QSAR model was developed, which showed good predictive power for the activity of new compounds. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.govnih.gov While specific pharmacophore models for 4H-thieno[3,2-b]pyrrole-6-carbaldehyde are not detailed in the provided context, the methodology has been applied to its derivatives. These models are crucial for virtual screening of large compound databases to identify novel scaffolds and for guiding the design of new inhibitors with enhanced activity. nih.gov

Table 3: Statistical Results of a 3D-QSAR Study on Thieno[3,2-b]pyrrole-5-carboxamide LSD1 Inhibitors

Modelq² (Cross-validation coefficient)r² (Correlation coefficient)r²_pred (External validation)
CoMFA0.7830.9440.851
CoMSIA0.7280.9820.814

Data from a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives. rsc.org

Reactivity Profiles and Reaction Mechanisms of 4h Thieno 3,2 B Pyrrole 6 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Fused System

The 4H-thieno[3,2-b]pyrrole framework is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The delocalization of the nitrogen lone pair increases the electron density of the rings, rendering the molecule more reactive in these types of reactions than benzene. pearson.com Substitution reactions typically occur preferentially at specific positions due to the electronic influence of the fused rings and existing substituents.

Detailed research findings indicate that the regioselectivity of electrophilic substitution is highly dependent on the directing effects of the functional groups present on the thienopyrrole core. For instance, in a related ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, nitration using copper(II) nitrate (B79036) in acetic anhydride (B1165640) resulted in substitution at both the 2- and 6-positions. nih.gov However, for 4H-thieno[3,2-b]pyrrole-6-carbaldehyde, the presence of the electron-withdrawing aldehyde group at the 6-position deactivates the pyrrole (B145914) ring towards electrophilic attack. Consequently, electrophilic substitution is directed to the more activated thiophene (B33073) ring, specifically at the 2-position. nih.gov This was demonstrated in a synthesis where nitration of a 6-formyl substituted thienopyrrole successfully yielded the 2-nitro derivative. nih.gov This selective functionalization at the C-2 position is also observed in analogous heterocyclic systems, where reactions such as bromination, nitration, acetylation, and formylation proceed at the position equivalent to C-2 on the thiophene ring. researchgate.net

Nucleophilic Additions to the Carbaldehyde Moiety

The carbaldehyde group at the 6-position of the thienopyrrole core serves as a prime site for nucleophilic attack. This electrophilic carbon atom readily reacts with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for extending the molecular framework and introducing diverse functionalities.

Common nucleophilic addition reactions applicable to this moiety include:

Organometallic Reagents: Reactions with Grignard or organolithium reagents would be expected to produce secondary alcohols.

Wittig Reaction: The aldehyde can be converted into an alkene through reaction with a phosphorus ylide.

Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones. nih.gov A notable example is the aldol (B89426) condensation, which has been used to attach terminal acceptor building blocks to related thieno[3,4-c]pyrrole-4,6-dione (B1257111) systems under mild conditions, highlighting the reactivity of the aldehyde function. squarespace.com

These transformations of the aldehyde group are crucial for building more complex molecules derived from the thienopyrrole scaffold.

Cycloaddition Reactions Involving the Thienopyrrole Core

The fused thienopyrrole system possesses π-electrons that could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as either the diene or dienophile component. However, the aromaticity of the heterocyclic core provides a significant energy barrier to reactions that would disrupt this stable electronic configuration.

While complex cyclizations and rearrangements are known for thienopyrrole precursors, such as the formation of thieno[3,2-b]pyrroles from the photolysis of thieno[3,2-c][1λ4, 2]thiazines, specific examples of pericyclic cycloaddition reactions involving the intact this compound core are not extensively documented in the reviewed literature. researchgate.net The propensity of the system to favor substitution over addition reactions to maintain its aromaticity is a key characteristic of its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and the thienopyrrole system is a suitable substrate for such transformations. These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex conjugated materials and pharmacologically relevant molecules. To participate in these reactions, the thienopyrrole aldehyde must first be halogenated (e.g., brominated) or converted to another suitable derivative like a triflate or boronic acid/ester.

Key palladium-catalyzed reactions applicable to derivatives of this compound include:

Suzuki Coupling: Reaction of a halo-thienopyrrole with a boronic acid or ester to form a C-C bond.

Stille Coupling: Coupling of a stannylated thienopyrrole with an organohalide. This has been effectively used to react stannylated dithienopyrrole derivatives with bromo-aldehydes to synthesize oligomers. researchgate.net

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling a halo-thienopyrrole with an amine. This method has been successfully applied to synthesize various N-aryl derivatives of dithieno[3,2-b:2′,3′-d]pyrrole. researchgate.net

Heck Coupling: Reaction between a halo-thienopyrrole and an alkene.

The table below summarizes representative palladium-catalyzed cross-coupling reactions involving the thienopyrrole scaffold.

Coupling ReactionReactant 1 (Thienopyrrole Derivative)Reactant 2Catalyst System (Example)Bond FormedReference
Stille CouplingStannylated DithienopyrroleBromobithiophene aldehydePd-catalystC-C researchgate.net
Buchwald-Hartwig4-bromo-N,N-diphenylaniline4H-dithieno[3,2-b:2',3'-d]pyrrolePd(OAc)₂ / P(t-Bu)₃C-N researchgate.net
Intramolecular C-H Arylation4-aryloxymethyl-5-iodothiophene-2-carbaldehyde(intramolecular)Palladium catalystC-C researchgate.net

Intramolecular Cyclizations and Rearrangement Pathways

The this compound core and its derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. researchgate.netnih.gov These reactions often involve the initial functionalization of the core, followed by a ring-closing step that builds additional heterocyclic rings onto the starting framework.

A significant pathway involves the reaction of the thienopyrrole with bifunctional reagents. For example, a thienopyrrole intermediate containing a carboxylate ester can be cyclized with hydrazine (B178648) to form a fused pyridazinone ring. nih.gov This strategy was employed to create novel activators of the M2 isoform of pyruvate (B1213749) kinase. nih.gov Similarly, reduction of a nitro group to an amine, followed by condensation with ammonia (B1221849) formate (B1220265) and formamide, can lead to the formation of a fused pyrimidinone ring system. nih.gov Another powerful method is the palladium-catalyzed intramolecular arylation of precursors like 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes, which efficiently yields tetracyclic thieno[3,2-c]chromenes. researchgate.net

Oxidation and Reduction Chemistry of the Carbaldehyde Functional Group

The carbaldehyde group is readily amenable to both oxidation and reduction, providing straightforward access to the corresponding carboxylic acid and alcohol derivatives, respectively. These transformations are valuable for modulating the electronic properties of the molecule and for providing handles for further synthetic elaboration.

Reduction: The aldehyde can be selectively reduced to a primary alcohol. A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol. This reaction has been demonstrated on a related thienopyrrole-2-carbaldehyde, which was successfully reduced to the corresponding alcohol. nih.gov

Oxidation: The aldehyde can be oxidized to a carboxylic acid. While specific conditions for the title compound are not detailed, common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The transformation of a formyl group into a carboxylic acid has been noted in the functionalization of related thieno[3,2-c]chromene systems. researchgate.net

The table below outlines the oxidation and reduction products of the carbaldehyde group.

Reaction TypeReagent (Example)Functional Group TransformationProduct ClassReference
ReductionSodium Borohydride (NaBH₄)-CHO → -CH₂OHPrimary Alcohol nih.gov
Oxidation(General)-CHO → -COOHCarboxylic Acid researchgate.net

Investigation of Reactivity with N-Bromosuccinimide and Bromine

The reaction of the electron-rich 4H-thieno[3,2-b]pyrrole system with electrophilic bromine sources like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) typically results in electrophilic aromatic substitution on the heterocyclic rings. Bromination of a Boc-protected dithienopyrrole using NBS has been shown to proceed effectively. researchgate.net

However, the high reactivity of the unsubstituted thienopyrrole core can sometimes lead to over-reaction or polymerization. researchgate.net For instance, the treatment of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles and certain 4H-thieno[3,2-b]pyrrole-5-carboxamides with NBS or Br₂ resulted in the formation of insoluble polymeric materials. researchgate.netdntb.gov.ua This suggests that the electrophilic bromination can initiate a polymerization process, especially in highly activated derivatives. For this compound, the presence of the deactivating aldehyde group would likely temper this reactivity, favoring controlled monobromination, presumably at the C-2 position, over polymerization.

Advanced Applications in Organic Electronics Research

Design and Synthesis of 4H-Thieno[3,2-b]pyrrole-Based Conjugated Polymers and Small Molecules

The 4H-Thieno[3,2-b]pyrrole core is a versatile platform for the synthesis of both small molecules and conjugated polymers for organic electronic applications. tdl.orgnih.gov The synthesis of these materials often involves coupling reactions, such as Stille and Suzuki coupling, to create extended π-conjugated systems. acs.orgrsc.org For instance, donor-acceptor (D-A) small molecules have been synthesized by coupling 4H-thieno[3,2-b]pyrrole (the donor) with an acceptor unit like benzo[c] rsc.orgelsevierpure.comresearchgate.netthiadiazole. nih.gov The synthetic strategy allows for the modification of the molecular backbone by changing the spacer group between the donor and acceptor units, which in turn influences the electronic properties of the final molecule. nih.govacs.org

In polymer synthesis, monomers based on thieno[3,2-b]pyrrole are combined with other aromatic units to form conjugated copolymers. rsc.org A notable example is the synthesis of donor-acceptor conjugate polymers based on 3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione, which are then combined with various electron-donating monomers like bithiophene. rsc.org The ability to modify the N-H group of the pyrrole (B145914) ring allows for the attachment of various functional groups, which can improve solubility and influence the packing of the molecules in the solid state. researchgate.netnih.gov This chemical versatility is crucial for tuning the material's properties for specific device applications. researchgate.net

Application as Active Components in Organic Field-Effect Transistors (OFETs)

Derivatives of 4H-thieno[3,2-b]pyrrole have shown significant promise as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). nih.gov These materials typically exhibit p-type (hole-transporting) behavior, although ambipolar (both hole and electron transporting) characteristics have also been achieved. acs.orgresearchgate.net The performance of OFETs is highly dependent on the molecular structure and the thin-film morphology of the thienopyrrole-based semiconductor. acs.orgnih.gov

For example, small molecules designed with a donor-acceptor architecture using thieno[3,2-b]pyrrole as the donor have demonstrated good charge carrier mobilities. nih.gov In one study, a molecule, TP-BT4T-TP, which incorporates a thieno[3,2-b]pyrrole donor and a benzo[c] rsc.orgelsevierpure.comresearchgate.netthiadiazole acceptor, achieved a hole mobility of 0.0259 cm² V⁻¹ s⁻¹ after thermal annealing. nih.govacs.org The annealing process was found to improve the ordering of the molecules in the thin film, leading to enhanced device performance. acs.org Polymers incorporating thieno[3,2-b]pyrrole have also yielded high-performance OFETs, with some copolymers exhibiting balanced hole and electron mobilities exceeding 1 cm² V⁻¹ s⁻¹. researchgate.net The ability to achieve such high mobilities makes these materials competitive with amorphous silicon, the standard material in many conventional electronics. nih.gov

OFET Performance of 4H-Thieno[3,2-b]pyrrole-Based Materials
MaterialDevice ArchitectureHole Mobility (μh) [cm² V⁻¹ s⁻¹]Ion/Ioff RatioAnnealing Temperature [°C]
TP-BT4T-TPBGBC0.0259> 10⁴120
TP-BT2TT-TPBGBC5.41 x 10⁻⁵-120
P(DPP-TP)BGTC0.12--
DPPT-TT-> 1--

Utilization in Organic Photovoltaic Cells (OPVCs/OSCs) and Dye-Sensitized Solar Cells (DSSCs)

The tunable electronic and optical properties of 4H-thieno[3,2-b]pyrrole derivatives make them suitable for use in organic solar cells. In the context of OPVCs, also known as organic solar cells (OSCs), these materials can function as the electron donor component in the photoactive blend layer. elsevierpure.comijaers.com For instance, copolymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) have been synthesized and have shown power conversion efficiencies (PCEs) exceeding 9% in some cases. elsevierpure.com The design of these polymers often follows a donor-acceptor (D-A) approach to control the material's band gap and energy levels for efficient charge separation. elsevierpure.comrsc.org

In Dye-Sensitized Solar Cells (DSSCs), organic dyes based on the thieno[3,2-b]pyrrole framework act as sensitizers, absorbing light and injecting electrons into a wide-bandgap semiconductor like titanium dioxide (TiO₂). rsc.orgmdpi.com Researchers have synthesized sensitizers incorporating a fused segment of benzotriazole (B28993) and thieno[3,2-b]pyrrole, which achieved a power conversion efficiency of 8.4% after optimization. rsc.org The structure of the dye, particularly the length of the conjugated spacer, has been shown to directly impact the performance of the DSSC. rsc.org Furthermore, dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have been successfully used as hole transport materials (HTMs) in high-efficiency perovskite solar cells, with one such material contributing to a device with a PCE of 18.16%. rsc.org

Performance of Thienopyrrole-Based Solar Cells
Device TypeMaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA cm⁻²]Fill Factor (FF) [%]
OPVCPT-ttTPD9.210.8615.3070
DSSCDithieno[3,2-b]pyrrolobenzotriazole spacer dye8.4---
Perovskite Solar CellH16 (DTP-based HTM)18.16---
OPVCPDTSTPD7.3---

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The application of thieno[3,2-b]pyrrole derivatives extends to organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net The fused, planar structure of dithieno[3,2-b:2′,3′-d]pyrrole (DTP) is particularly advantageous for these applications. researchgate.netresearchgate.net Polymers based on DTP have been investigated for their electroluminescent properties. researchgate.net The choice of comonomer and the specific substitution on the pyrrole nitrogen can be used to tune the emission color and efficiency of the resulting OLED. researchgate.net For example, a DTP-based polymer, pC6DTP, has been studied for its potential in OLEDs. researchgate.net The inherent fluorescence of some DTP derivatives makes them promising candidates for emitter layers in OLEDs. researchgate.net Beyond OLEDs, the broad applicability of thienopyrrole-based materials in optoelectronics is due to their excellent and stable fluorescent and emissive properties. mdpi.com

Development of Electrochromic Materials from Thienopyrrole Derivatives

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. Dithieno[3,2-b:2′,3′-d]pyrrole (DTP)-based polymers have been identified as promising candidates for electrochromic applications. researchgate.net The ability of these conjugated polymers to be reversibly oxidized and reduced (doped and de-doped) leads to significant changes in their absorption spectra, resulting in a visible color change. The stability and processability of DTP-based polymers make them suitable for the fabrication of electrochromic devices, such as smart windows and displays. researchgate.net

Structure-Property Relationships and Charge Carrier Mobility in Organic Electronic Systems

Understanding the relationship between the molecular structure of 4H-thieno[3,2-b]pyrrole-based materials and their resulting electronic properties is crucial for designing high-performance devices. nih.govpurdue.edunih.gov Key factors that influence charge carrier mobility include the degree of π-conjugation, molecular planarity, and intermolecular packing in the solid state. acs.orgworktribe.com

For instance, studies on donor-acceptor small molecules have shown that the curvature of the molecular backbone significantly impacts OFET performance. nih.gov A more linear molecular structure can lead to less efficient packing and, consequently, lower charge carrier mobility compared to a more curved analogue that facilitates better intermolecular interactions. nih.govacs.org In conjugated polymers, the choice of the comonomer unit and the nature of the side chains attached to the thienopyrrole core play a critical role. nih.gov Longer oligothiophene units as donor counits in thieno[3,4-c]pyrrole-4,6-dione-based polymers have been shown to increase hole mobility. nih.gov Furthermore, X-ray diffraction studies have confirmed that thermal annealing can improve the crystallinity and molecular ordering of thin films, which directly correlates with an increase in charge carrier mobility. acs.orgrsc.org Theoretical calculations are also employed to predict electronic properties and understand how geometric disorder affects charge transport. worktribe.com

Exploration in Organic Batteries and Sensors

The redox properties of conjugated polymers derived from dithieno[3,2-b:2′,3′-d]pyrrole (DTP) make them interesting candidates for use as electrode materials in organic batteries. researchgate.net The ability of these polymers to undergo reversible p-doping and n-doping allows for the storage and release of charge, which is the fundamental principle of a battery. The high charge carrier mobility and stability of DTP-based polymers are advantageous for this application. researchgate.net

In the realm of sensors, the electronic properties of thienopyrrole-based materials can be modulated by the presence of specific analytes. This change in electronic properties can be detected as a measurable signal, forming the basis of a chemical sensor. While this area is still emerging, the inherent sensitivity of the electronic structure of these conjugated systems to their local environment suggests potential for their use in various sensing applications. researchgate.net

Table of Mentioned Chemical Compounds

Abbreviation/Common NameFull Chemical Name
4H-Thieno[3,2-b]pyrrole-6-carbaldehydeThis compound
TP-BT4T-TPNot explicitly defined in sources, a donor-acceptor molecule with 4H-thieno[3,2-b]pyrrole and benzo[c] rsc.orgelsevierpure.comresearchgate.netthiadiazole units
TP-BT2TT-TPNot explicitly defined in sources, a donor-acceptor molecule with 4H-thieno[3,2-b]pyrrole and benzo[c] rsc.orgelsevierpure.comresearchgate.netthiadiazole units with a thienothiophene spacer
Br-TTDPP3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione
P(DPP-TP)Polymer of diketopyrrolopyrrole and thienopyrrole
PT-ttTPDA copolymer based on (5-hexyltridecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione and thiophene (B33073)
DTPDithieno[3,2-b:2′,3′-d]pyrrole
pC6DTPpoly(4-(6-(9H-carbazol-9-yl)hexyl)-4H-dithieno[3,2b:2',3'-d]pyrrole)
H16A hole transport material based on a triarylamine donor and a 4-(4-methoxyphenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole core
PDTSTPDAn alternating copolymer of dithienosilole and thienopyrrole-4,6-dione
Benzo[c] rsc.orgelsevierpure.comresearchgate.netthiadiazoleBenzo[c] rsc.orgelsevierpure.comresearchgate.netthiadiazole
BithiopheneBithiophene
Titanium dioxideTitanium dioxide

Sustainability Considerations in the Development of Thienopyrrole-Based Organic Electronics

The increasing integration of organic electronics into consumer goods and large-scale applications necessitates a thorough evaluation of their environmental impact. For materials like this compound and the broader class of thienopyrrole-based compounds, sustainability is a critical aspect of their development, encompassing the entire lifecycle from synthesis to end-of-life management. Key considerations include the adoption of green chemistry principles in synthesis, minimizing energy consumption and environmental impact during fabrication, and designing materials for recyclability and reduced toxicity.

The synthesis of the 4H-thieno[3,2-b]pyrrole core and its derivatives is a primary area for implementing sustainability. Traditional multi-step synthetic routes often involve hazardous reagents, harsh reaction conditions, and significant solvent waste, contributing to a poor environmental profile.

Synthesis of the Core Heterocycle: The construction of the 4H-thieno[3,2-b]pyrrole heterocycle often starts from thiophene precursors. For instance, a common route involves the reaction of thiophene-2-carbaldehydes with ethyl 2-azidoacetate, followed by reflux in a high-boiling solvent like o-xylene (B151617) to form the core thienopyrrole structure. nih.gov The aldehyde functionality at the 6-position is typically installed later using methods like the Vilsmeier-Haack reaction. nih.gov These classical methods, while effective, often have low atom economy, a key metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product. researchgate.netresearchgate.net

Alternative, more atom-economical approaches are being explored for related heterocyclic systems. For example, one-step, four-component reactions have been developed for synthesizing thieno[2,3-d]pyrimidin-4-amines, showcasing a path toward highly efficient, low-waste syntheses. mdpi.com The application of such multi-component reaction strategies to the synthesis of 4H-thieno[3,2-b]pyrrole could significantly improve its green credentials. Another promising avenue is the use of acetylene (B1199291) gas as a C2 building block to construct the pyrrole ring onto a thiophene starting material, representing a highly atom-efficient process. researchgate.net

Bio-inspired and Enzymatic Synthesis: A frontier in green synthesis is the use of enzymes and biological processes. Research has demonstrated the biosynthesis of pyrrole-2-carbaldehyde from pyrrole using a combination of UbiD-type decarboxylase and carboxylic acid reductase (CAR) enzymes, a process that fixes CO2 under ambient conditions. mdpi.com While this specific enzymatic system has not yet been successfully applied to thiophene-based substrates to produce thiophene-2-carbaldehyde (B41791), it represents a paradigm for future sustainable synthesis. mdpi.com Developing or engineering enzymes that can accept thiophene precursors could lead to a water-based, low-energy route to key intermediates for this compound.

A comprehensive understanding of the environmental impact of an electronic device requires a Life Cycle Assessment (LCA). mdpi.com An LCA evaluates the environmental burdens associated with a product's entire life, from raw material extraction ("cradle") through manufacturing, use, and end-of-life disposal or recycling ("grave"). researchgate.netmdpi.com

For organic solar cells (OSCs), a major application for thienopyrrole derivatives, LCAs have identified several key environmental hotspots. tno.nlrsc.org

Materials and Manufacturing: The production of the constituent materials, including the substrate (often plastic films), transparent conductive layers (like indium tin oxide - ITO), and the active layer materials, consumes significant energy and resources. fluorochem.co.uk The synthesis and purification of complex organic semiconductors can be particularly energy-intensive. mdpi.com

Solvent Use: Device fabrication often relies on solution-processing techniques that can involve large quantities of halogenated solvents (e.g., chloroform, chlorobenzene), which are toxic and environmentally harmful. cymitquimica.comupc.edu A critical sustainability goal is the transition to "green solvents"—non-halogenated, renewable, or biodegradable alternatives like 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water-based systems. fluorochem.co.ukupc.edu

While specific LCAs for devices based on this compound are not yet prevalent in literature, the established frameworks for other OSCs provide a clear roadmap for evaluation. mdpi.comnih.gov The focus would be on quantifying the impacts of the specific synthetic pathways used, the solvents chosen for processing, and the final device's performance and longevity.

A truly circular economy for organic electronics depends on sourcing materials from renewable feedstocks and designing them for easy recycling at the end of their life.

Renewable Precursors: Currently, the synthesis of the thienopyrrole core largely relies on precursors derived from fossil fuels. A key long-term goal for sustainability is to develop synthetic pathways that start from renewable resources. For example, furfuryl alcohol, derived from agricultural waste like bran or bagasse, has been used as a renewable starting material for the synthesis of other heterocycles, providing a model for future work in the thienopyrrole field.

Designing for Recyclability: The aldehyde group in this compound is a versatile functional handle that can be used to create polymers with built-in recyclability. Research on other thiophene-based dialdehyde (B1249045) monomers, such as those derived from thienoisoindigo (TII), has shown that they can be polymerized via reactions that form cleavable bonds (e.g., imine bonds). These polymers can be fully degraded back to the original aldehyde monomer under mild acidic conditions, allowing the monomer to be recovered in high yield (>90%) and repolymerized to create new materials with nearly identical properties. nih.gov This demonstrates a powerful "design-for-recycling" strategy that could be directly applied to polymers derived from this compound, paving the way for a closed-loop lifecycle for thienopyrrole-based electronics.

Data Tables

Table 1: Performance of Thienopyrrole-Based Organic Photovoltaic (OPV) Devices

Donor Polymer/Small MoleculeAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Ref.
P(BTzE-BDT) (Guest Donor)PM6:BTP-eC920.0--- researchgate.net
PM6Y7 (Host) + ITIC-M (Guest)17.73--- rsc.org
ThPy3Polymer Donor-0.8824.375.3
BT-TPDFullerene4.62--- researchgate.net
PTT-DTNT-DT (dopant)Ternary Blend4.66--- researchgate.net

Table 2: Performance of Thienopyrrole-Based Organic Field-Effect Transistors (OFETs)

SemiconductorMobility (cm²/Vs)On/Off RatioDevice ArchitectureRef.
re-p(TII-PD)10-2 - 10-3--
Rhodanine-derived D-A material0.011 (electron)-BGBC
BT-TPD1.7-7.7×10-3 (hole)-- researchgate.net
TBDT-TTPD1.7-7.7×10-3 (hole)-- researchgate.net

Investigations in Medicinal Chemistry Research in Vitro Studies

Antiviral Activities of 4H-Thieno[3,2-b]pyrrole Derivatives in Cellular Models (e.g., against Chikungunya Virus)

Derivatives of the 4H-thieno[3,2-b]pyrrole scaffold have emerged as a promising class of inhibitors against the Chikungunya virus (CHIKV), a re-emerging alphavirus. nih.gov Initial research identified a thieno[3,2-b]pyrrole compound with significant antiviral activity against CHIKV infection in vitro. nih.gov However, this lead compound exhibited a short half-life in the presence of human liver microsomes, prompting further structural optimization. nih.gov

Subsequent modifications focused on enhancing metabolic stability by altering or removing metabolically vulnerable sites on the parent molecule. nih.gov These efforts led to the development of new analogs with substantially increased metabolic half-lives (up to a 17-fold improvement) and favorable in vivo pharmacokinetic profiles. nih.gov One optimized compound not only reduced viral RNA production but also showed broad-spectrum activity against other alphaviruses and various CHIKV isolates, with limited cytotoxicity. nih.gov Further studies have pointed to the viral non-structural protein 3 (nsP3) macrodomain as a potential target for these inhibitors. nih.gov The consistent antiviral activity has highlighted the thieno[3,2-b]pyrrole structure as an interesting and viable chemical series for developing clinical candidates against CHIKV infections. nih.gov

Evaluation of Anticancer Potential in Diverse Cancer Cell Lines (e.g., K562, A549, MCF-7, HCT116, HT29, HepG2, PC-3)

The anticancer properties of thieno[3,2-b]pyrrole and its bioisosteres, such as pyrrole (B145914) derivatives, have been extensively evaluated against a panel of human cancer cell lines. Research into 3-aroyl-1-arylpyrroles (ARAPs) revealed potent inhibitory effects on the growth of various cancer cells. nih.gov For instance, ARAP derivative 22 demonstrated strong growth inhibition in P-glycoprotein-overexpressing cell lines. nih.gov In cell cycle analysis, certain ARAPs induced irreversible arrest in prostate (PC-3) and liver (HepG2) cancer cells. nih.gov

Derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have also shown significant cytotoxic activity across numerous cancer cell lines, with a particular sensitivity observed in melanoma cells. researchgate.net The table below summarizes the inhibitory activities of various pyrrole and thienopyrimidine derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Thieno[3,2-b]pyrrole and Related Derivatives

Compound Class Cell Line Activity/IC₅₀ Value Reference
Pyrrolopyridopyrimidines MCF-7 (Breast) IC₅₀: 4.67 µM ekb.eg
Pyrrolopyridopyrimidines A549 (Lung) IC₅₀: 3.71 µM ekb.eg
Pyrrolopyridopyrimidines HCT-116 (Colon) IC₅₀: 3.59 µM ekb.eg
Pyrrolopyridopyrimidines PC-3 (Prostate) IC₅₀: 5.52 µM ekb.eg
Bis-1,3-thiazine Derivatives MCF-7 (Breast) Active researchgate.net
Bis-1,3-thiazine Derivatives HepG2 (Liver) Active researchgate.net
Bis-1,3-thiazine Derivatives A549, HCT116, PC3 Inactive researchgate.net
Pyrrole-triazoline Complex HT29 (Colon) IC₅₀: 654.31 µM mdpi.com
Pyrrole-triazoline Complex A549 (Lung) IC₅₀: 794.37 µM mdpi.com
3-Aroyl-1-arylpyrroles MCF-7 (Breast) Weak Inhibition nih.gov

Enzyme Inhibition Studies: Targeting Specific Biochemical Pathways (e.g., Methionine Aminopeptidase 2, COX-2, EGFR, AKT, KDM1A/CoREST)

The mechanism of action for many thieno[3,2-b]pyrrole derivatives involves the direct inhibition of key enzymes that regulate cellular processes critical for cancer proliferation and inflammation.

Tubulin Polymerization: 3-Aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization, with IC₅₀ values as low as 1.3 µM. nih.gov These compounds bind to the colchicine (B1669291) site on the β-subunit of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. nih.gov

Pyruvate (B1213749) Kinase M2 (PKM2): Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been developed as activators of PKM2, a key enzyme in the altered metabolic pathway of cancer cells known as the Warburg effect. nih.gov Activating PKM2 can shift cancer cell metabolism back towards a state more characteristic of normal, non-proliferating cells, representing a novel anticancer strategy. nih.gov

EGFR and VEGFR: Certain pyrrole derivatives function as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two protein kinases involved in tumor growth and angiogenesis. nih.gov

Cyclooxygenase-2 (COX-2): The pyrrole scaffold is a component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Specific N-pyrrolylcarboxylic acids have been reported as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and carcinogenesis. nih.gov

Methionine Aminopeptidase 2 (MetAP2): While not specific to the thienopyrrole scaffold, inhibitors of MetAP2 have shown significant anti-inflammatory and anticancer properties, highlighting the importance of targeting key enzymes in disease pathways. nih.gov

Table 2: Enzyme Inhibition by Thieno[3,2-b]pyrrole and Related Scaffolds

Compound Class Target Enzyme Effect IC₅₀ Value Reference
3-Aroyl-1-arylpyrroles Tubulin Polymerization Inhibition 1.3 - 1.5 µM nih.gov
Thieno[3,2-b]pyrrole[3,2-d]pyridazinones Pyruvate Kinase M2 (PKM2) Activation N/A nih.gov
Pyrrole derivatives EGFR / VEGFR Competitive Inhibition N/A nih.gov
N-pyrrolylcarboxylic acids COX-2 Inhibition N/A nih.gov

Antimicrobial and Antiparasitic Activities (e.g., Giardia duodenalis, Staphylococcus aureus, Escherichia coli)

Thieno[3,2-b]pyrrole-5-carboxamides have been identified as highly potent and selective inhibitors of Giardia duodenalis, the protozoan parasite responsible for giardiasis. nih.gov A screening of a chemical library identified a lead compound with an IC₅₀ of 1.2 µM and promising selectivity. nih.gov Further investigation of this series led to the discovery of additional thieno[3,2-b]pyrrole 5-carboxamides with even greater potency. nih.gov One analog, in particular, displayed a cytocidal IC₅₀ value of ≤ 10 nM against multiple Giardia strains, including those resistant to the standard drug metronidazole. nih.gov Preclinical studies in a mouse model confirmed that this compound was well-tolerated and capable of significantly reducing the parasite burden. nih.gov The activity of these compounds against drug-resistant strains makes them valuable candidates for developing new treatment options for giardiasis. nih.gov

While broad antimicrobial screening data for thieno[3,2-b]pyrrole-6-carbaldehyde against bacteria like Staphylococcus aureus and Escherichia coli is limited in the reviewed literature, related heterocyclic compounds have shown activity. For example, crude extracts containing various phytochemicals have demonstrated antibacterial effects against these common pathogens. researchgate.net

Assessment of Anti-inflammatory Effects in Cellular and Molecular Contexts

The pyrrole nucleus is a core component of many established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has extended to fused pyrrole systems, such as pyrrolopyridines, which have shown promising anti-inflammatory activity. nih.gov The mechanism for some of these compounds involves the inhibition of the COX-2 enzyme. nih.gov

Role as Pharmacophores and Privileged Scaffolds in Modern Drug Discovery Programs

The thieno[3,2-b]pyrrole framework is recognized as a "privileged scaffold" in medicinal chemistry. scilit.com This designation is given to molecular structures that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug development. The versatility of the pyrrole ring, an electron-rich five-membered heterocycle, allows it to serve as a pharmacophore for a wide array of biological activities. researchgate.netnih.gov Its presence in FDA-approved drugs, such as the anticancer agent sunitinib, validates its importance. nih.gov The synthetic accessibility of the thieno[3,2-b]pyrrole system allows for the creation of large combinatorial libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets, including viral diseases and cancer. scilit.comnih.gov

Mechanistic Studies on Molecular Target Interactions and Biological Pathways

Understanding the precise molecular interactions of thieno[3,2-b]pyrrole derivatives is crucial for their development as therapeutic agents.

Interaction with Tubulin: Docking studies have elucidated the binding mode of anticancer ARAP derivatives. These molecules occupy the colchicine binding site of tubulin, forming polar contacts with key amino acid residues such as Cys241 and Thr179, which disrupts microtubule function and inhibits cell division. nih.gov

Inhibition of Kinases: Pyrrole derivatives designed to target EGFR and VEGFR act as competitive inhibitors, likely by occupying the ATP-binding pocket of the kinase domain, thereby preventing downstream signaling pathways that promote cell growth and survival. nih.gov

Modulation of Cancer Metabolism: The activation of the PKM2 enzyme by thieno[3,2-b]pyrrole[3,2-d]pyridazinones represents a strategy to interfere with the Warburg effect. nih.gov This metabolic shift is a fundamental characteristic of many cancer cells, and targeting it can selectively impair their ability to proliferate. nih.gov

Antiviral Mechanism: For Chikungunya virus, resistance studies have implicated the viral nsP3 macrodomain as a target for thieno[3,2-b]pyrrole inhibitors, suggesting a mechanism that interferes with viral replication processes. nih.gov

Membrane Interaction: Some pyrrole derivatives have been shown to interact with cell membranes through electrostatic interactions with the polar heads of phospholipids, which can influence cellular signaling and integrity. nih.gov

In Vitro Metabolic Stability and Pharmacokinetic Property Optimization Studies

The metabolic stability of therapeutic candidates is a critical determinant of their in vivo efficacy and dosing regimen. For the thieno[3,2-b]pyrrole scaffold, in vitro metabolic stability has been a key area of investigation, particularly for derivatives developed as antiviral agents. A notable study focused on the optimization of thieno[3,2-b]pyrrole derivatives to enhance their metabolic half-life. researchgate.net

Initial compounds in a series of chikungunya virus (CHIKV) inhibitors, while demonstrating good antiviral activity, exhibited very short half-lives when incubated with human liver microsomes (HLMs). For instance, a lead compound had a half-life of only 2.91 minutes, indicating rapid metabolism. researchgate.net This prompted further structural modifications to block potential sites of metabolic attack.

Researchers systematically modified various positions of the thieno[3,2-b]pyrrole core. These modifications included the introduction of different substituents on the pyrrole nitrogen and at the C2 and C5 positions of the bicyclic ring system. The aim was to identify derivatives with improved stability without compromising their antiviral potency. researchgate.net

These optimization efforts led to the identification of several derivatives with significantly increased metabolic stability. For example, modifying the substituent at the C5 position from an isonipecotamide (B28982) to a piperidin-1-yl carboxamide moiety, along with changes at the N4 position, resulted in a 17-fold increase in the metabolic half-life in HLMs. researchgate.net The in vivo pharmacokinetic properties of these optimized compounds were then evaluated in mice, where they exhibited favorable plasma concentration-time profiles suitable for further preclinical development. researchgate.net

Table 1: In Vitro Metabolic Stability of Selected Thieno[3,2-b]pyrrole Derivatives

Compound Modification Half-life (T1/2) in HLM (min)
1b Lead Compound 2.91
20 Modified C5 and N4 substituents > 120
23c Pyrrolo[2,3-d]thiazole analogue > 120

Data sourced from a study on the structural optimization of thieno[3,2-b]pyrrole derivatives for improved metabolic stability. researchgate.net

Applications as Fluorescent Probes for Cellular Imaging (Related to Indole (B1671886) Carbaldehydes)

While direct studies on 4H-thieno[3,2-b]pyrrole-6-carbaldehyde as a fluorescent probe for cellular imaging are not extensively reported in the reviewed literature, the structurally related indole carbaldehydes have been widely investigated for this purpose. The insights from indole-based probes can provide a basis for the potential development of thienopyrrole analogs in this application. Indole and its derivatives are known for their intrinsic fluorescence, which can be modulated by the introduction of various functional groups and by their local environment. nih.gov

Aldehyde-derivatized indoles, for instance, have been explored as fluorescent probes for sensing hydration environments. researchgate.net The position of the carbaldehyde group on the indole ring significantly influences the photophysical properties. Studies have shown that certain indole carboxaldehydes exhibit large spectral shifts in response to changes in solvent polarity and hydrogen-bonding capacity, making them useful for probing local environments within cells. researchgate.net For example, indole-4-carboxaldehyde (B46140) has been noted for its emission in the green region of the visible spectrum, a desirable characteristic for a fluorescent probe. researchgate.net

Furthermore, indole-based fluorescent probes have been designed for the detection of specific analytes within living cells. For instance, a benzaldehyde-indole fused chromophore was developed as a fluorescent probe for the dual detection of cyanide and hypochlorite. rsc.org This probe demonstrated high sensitivity and low biological toxicity, highlighting its potential for applications in cell imaging and biomedicine. rsc.org Other indole derivatives have been engineered to respond to changes in pH, which is crucial for monitoring cellular processes. nih.gov

The development of these indole-based probes often relies on the donor-π-acceptor (D-π-A) concept, where the indole moiety acts as the electron donor and the carbaldehyde or a related group functions as the electron acceptor. This design principle allows for the fine-tuning of the probe's fluorescence properties, including its emission wavelength and quantum yield. nih.gov

Table 2: Examples of Indole Carbaldehyde-Related Fluorescent Probes and Their Applications

Probe Type Application Key Features
Indole-4-carboxaldehyde Sensing hydration environments Emits in the green region of the visible spectrum, sensitive to local hydrogen-bonding. researchgate.net
Benzaldehyde-indole fused chromophore Detection of cyanide and hypochlorite High sensitivity, low biological toxicity, ratiometric and colorimetric response. rsc.org
Styrylcyanine-based pH probes (derived from indole) pH sensing in living cells pH-dependent fluorescence emission in the visible to near-infrared range. nih.gov
Indole-3-carboxaldehyde Alleviation of intestinal inflammation Used to study cellular processes like ROS production and NLRP3 inflammasome activation. mdpi.com

This table summarizes findings from various studies on indole-based fluorescent probes, which are structurally related to thienopyrrole carbaldehydes.

Emerging Research Avenues and Future Directions for 4h Thieno 3,2 B Pyrrole 6 Carbaldehyde

Development of Novel and Green Synthetic Routes

The synthesis of the 4H-thieno[3,2-b]pyrrole core has traditionally relied on multi-step procedures. One established method is the Hemetsberger–Knittel protocol, which involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to achieve intramolecular cyclocondensation. researchgate.net Another common approach involves the reaction of thiophene-2-carbaldehydes with ethyl 2-azidoacetate, followed by refluxing in a high-boiling solvent like o-xylene (B151617) to form the thienopyrrole core. nih.gov The crucial aldehyde functionality at the 6-position is often introduced via a Vilsmeier-Haack reaction. nih.gov

Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies. This includes the exploration of one-pot reactions, microwave-assisted synthesis to reduce reaction times and improve yields, and the use of greener solvents and catalysts. The development of catalytic C-H activation and annulation reactions represents a promising frontier for constructing the thieno[3,2-b]pyrrole skeleton directly, minimizing the need for pre-functionalized starting materials and reducing waste.

Advanced Functionalization Strategies for Tailored Spectroscopic and Electronic Properties

The spectroscopic and electronic properties of 4H-thieno[3,2-b]pyrrole derivatives can be finely tuned through strategic functionalization. The introduction of electron-donating or electron-withdrawing groups at various positions on the heterocyclic core significantly influences the HOMO-LUMO energy gap (ΔH-L), which in turn affects the material's optical and electronic characteristics. researchgate.net For instance, electron-donating groups tend to decrease the band gap, making the resulting materials suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Conversely, electron-withdrawing substituents can increase the band gap. researchgate.net

Future work will likely focus on more sophisticated functionalization strategies. This includes the synthesis of extended π-conjugated systems by coupling the thienopyrrole core with other aromatic units. Such modifications can lead to materials with red-shifted absorption spectra and enhanced charge transport properties, which are highly desirable for applications in organic solar cells. nih.gov Furthermore, the introduction of specific functional groups can be used to control the intermolecular packing and morphology of thin films, which are critical factors for device performance.

Functionalization Strategy Effect on Properties Potential Application
Introduction of electron-donating groupsDecreased HOMO-LUMO gapOLEDs, OFETs
Introduction of electron-withdrawing groupsIncreased HOMO-LUMO gap-
Extension of π-conjugationRed-shifted absorption, improved charge transportOrganic solar cells
Introduction of bulky substituentsIncreased dihedral angles, increased band gapFine-tuning of electronic properties

Integration into Hybrid Material Systems for Enhanced Performance

The integration of 4H-thieno[3,2-b]pyrrole-based molecules into hybrid material systems is a promising avenue for developing next-generation electronic and optoelectronic devices. Thienopyrrole derivatives have already shown potential as hole transport materials (HTMs) in perovskite solar cells, contributing to high power conversion efficiencies. rsc.org Their excellent π-conjugation across the fused rings makes them suitable for this purpose. rsc.org

Future research will likely explore the covalent grafting of thienopyrrole derivatives onto inorganic nanostructures, such as quantum dots or metal oxide nanoparticles. These hybrid materials could exhibit unique synergistic properties, combining the processability and tunable electronic properties of the organic component with the high charge carrier mobility and stability of the inorganic counterpart. Such systems could find applications in photocatalysis, sensing, and advanced solar energy conversion devices.

Exploration of New Biological Targets and Therapeutic Modalities (In Vitro)

Derivatives of the thieno[3,2-b]pyrrole scaffold have demonstrated a wide range of biological activities. In vitro studies have shown their potential as anticancer agents against various human cancer cell lines, including HCT-116, HepG2, and MCF-7. nih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of key enzymes in cancer progression, such as VEGFR-2 kinase and Fms-related receptor tyrosine kinase-3 (FLT3). nih.govnih.gov Thienopyrrole derivatives have also been investigated for their activity against autoimmune diseases and inflammatory conditions. acs.org

The exploration of new biological targets for 4H-thieno[3,2-b]pyrrole-6-carbaldehyde derivatives is a vibrant area of research. Future studies will likely employ high-throughput screening and target-based assays to identify novel protein interactions. This could lead to the development of new therapeutic agents for a broader range of diseases, including neurodegenerative disorders and infectious diseases. researchgate.net The aldehyde group at the 6-position provides a convenient handle for further chemical modifications to optimize potency and selectivity for specific biological targets.

Thienopyrrole Derivative Biological Target/Activity (In Vitro) Cancer Cell Line
Thieno[2,3-d]pyrimidine (B153573) derivativesVEGFR-2 kinase inhibitionHCT-116, HepG2, MCF-7 nih.gov
2-morpholinoacetamido thienopyrimidine derivativeFLT3 kinase inhibitionHT-29, HepG-2, MCF-7 nih.gov
Thieno[3,2-d]pyrimidine derivativesEGFRL858R/T790M inhibitionH1975 (lung cancer) nih.gov
Dihydro-5H-thieno[2,3-b]pyrrol-5-one derivativesAntioxidant, EGFR Tyrosinase Kinase inhibitionMCF-7 tandfonline.com

Rational Design through Advanced Computational Techniques for Predictive Material and Drug Discovery

Advanced computational techniques are becoming indispensable tools for the rational design of novel materials and drugs based on the 4H-thieno[3,2-b]pyrrole scaffold. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, optical properties, and charge transport characteristics of new derivatives, guiding the synthesis of materials with desired properties. researchgate.net Molecular docking studies are employed to simulate the binding of thienopyrrole derivatives to the active sites of biological targets, helping to elucidate their mechanism of action and to design more potent inhibitors. nih.govnih.gov

The future will see an increased use of more sophisticated in silico methods. researchgate.netnih.gov Machine learning and artificial intelligence algorithms can be trained on existing experimental data to predict the properties and activities of virtual compounds, accelerating the discovery process. rsc.org These predictive models can help to prioritize synthetic targets and reduce the time and cost associated with drug and material development.

High-Throughput Screening and Combinatorial Library Design for Broad-Spectrum Applications

The this compound core is an ideal starting point for the construction of combinatorial libraries. researchgate.netnih.gov The reactivity of the aldehyde group and the N-H of the pyrrole (B145914) ring allows for the rapid generation of a large number of diverse derivatives through parallel synthesis techniques. researchgate.net These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired activities against a wide range of biological targets or for specific material properties. nih.govthermofisher.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde, and what intermediates are critical?

  • Methodology : The compound is typically synthesized via formylation reactions using the Vilsmeier-Haack protocol. For example, analogous thieno-pyrrole derivatives (e.g., Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate) are synthesized from thiophene derivatives and azido esters under controlled conditions. Key intermediates include thiophene-3-carbaldehyde precursors and azido-acetic acid esters, with strict temperature control (0–90°C) and solvent selection (e.g., DMF, ethanol) to avoid side reactions .
  • Critical Intermediates : 2-Thiophenecarbaldehyde and azide derivatives are pivotal, as their regioselectivity determines the final product’s purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • 1H-NMR and 13C-NMR : Confirm regiochemistry and substituent positions. For example, aromatic protons in thieno-pyrrole derivatives resonate between δ 6.8–8.2 ppm, while aldehyde protons appear at δ 9.5–10.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks for C8H5NO2S at 180.02 g/mol).
  • Elemental Analysis : Ensures >95% purity by matching calculated and observed C/H/N/S ratios .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. The aldehyde group is prone to oxidation; thus, avoid prolonged exposure to moisture or oxygen. Pre-purify solvents (e.g., dry DMF, THF) to minimize side reactions during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the Vilsmeier-Haack formylation of thieno-pyrrole precursors?

  • Methodology :

  • Temperature Gradients : Stepwise heating (0°C → 90°C) reduces byproducts. For example, adding POCl3 to DMF at 0°C ensures controlled activation of the formylating agent .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the intermediate iminium ion, improving formylation efficiency.
  • Catalytic Additives : Anhydrous MgSO4 or molecular sieves can absorb residual water, preventing hydrolysis of the formyl intermediate .

Q. How do researchers resolve contradictions in spectroscopic data for thieno-pyrrole derivatives?

  • Case Study : Conflicting NMR signals may arise from tautomerism or impurities. For example, in thieno[2,3-b]pyridines, alternative syntheses (e.g., cyclocondensation vs. ring-closing metathesis) validate structural assignments. Cross-referencing with X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguities .

Q. What mechanisms underlie the biological activity of 4H-Thieno[3,2-b]pyrrole derivatives, and how are they evaluated?

  • Methodology :

  • Enzyme Inhibition Assays : Derivatives like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid act as D-amino acid oxidase (DAAO) inhibitors. In vitro assays measure IC50 values using fluorometric detection of H2O2 production .
  • Structure-Activity Relationships (SAR) : Modifying the carbaldehyde group to carboxylate or amide derivatives alters binding affinity to CRF-1 receptors or microbial targets, as shown in kinetic studies .

Q. What strategies address regioselectivity challenges in synthesizing fused thieno-pyrrole heterocycles?

  • Methodology :

  • Directed Metalation : Use of directing groups (e.g., esters, halogens) on the thiophene ring guides electrophilic substitution. For example, 5-substituted thieno[3,2-b]pyrroles are selectively synthesized by pre-functionalizing the thiophene at C3 .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to prioritize synthetic routes with minimal competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.